molecular formula C10H7BrN2O2 B6229869 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1250084-79-7

3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6229869
CAS No.: 1250084-79-7
M. Wt: 267.1
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Description

3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound features a pyrazole ring substituted with a bromine atom at the 3-position, a phenyl group at the 1-position, and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-3-chloropyridine with 2-bromo-3-nitrobenzoic acid, followed by hydrogenation to yield the target compound . Another method involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, oxidized or reduced derivatives, and cyclized heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the phenyl group at the 1-position enhances its reactivity and potential for forming diverse derivatives .

Properties

CAS No.

1250084-79-7

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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